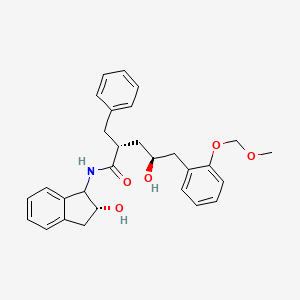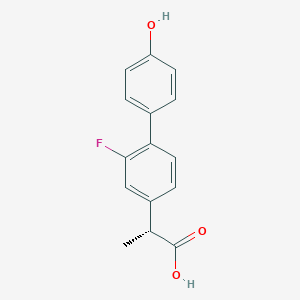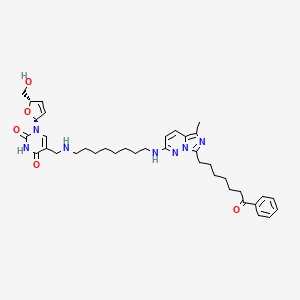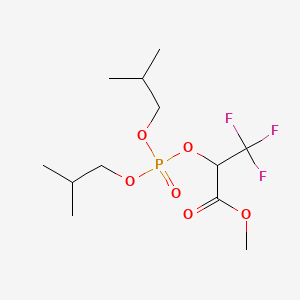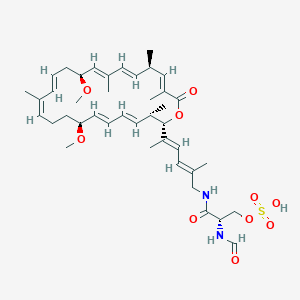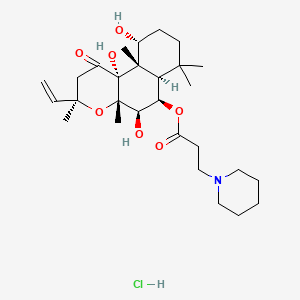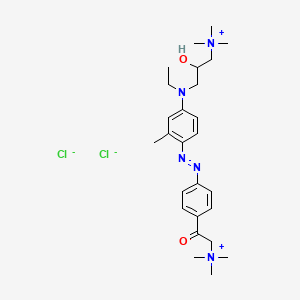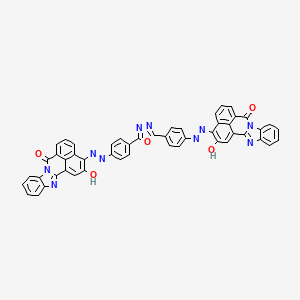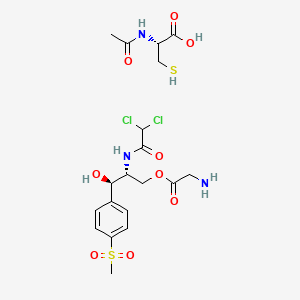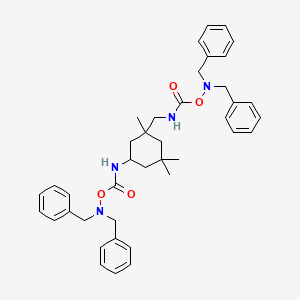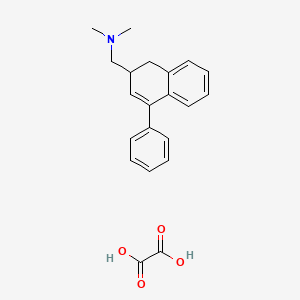
3-Dimethylaminomethyl-1-phenyl-3,4-dihydronaphthalene oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylaminomethyl-1-phenyl-3,4-dihydronaphthalene oxalate is a chemical compound that belongs to the class of dihydronaphthalenes. These compounds are known for their diverse biological activities and are used in various scientific research applications. The compound is characterized by the presence of a dimethylaminomethyl group attached to a phenyl-substituted dihydronaphthalene ring, with an oxalate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylaminomethyl-1-phenyl-3,4-dihydronaphthalene oxalate typically involves the following steps:
Formation of the Dihydronaphthalene Core: The dihydronaphthalene core can be synthesized through the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents.
Introduction of the Dimethylaminomethyl Group: The dimethylaminomethyl group can be introduced via a Mannich reaction, where formaldehyde and dimethylamine are reacted with the phenyl-substituted dihydronaphthalene.
Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylaminomethyl-1-phenyl-3,4-dihydronaphthalene oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Dimethylaminomethyl-1-phenyl-3,4-dihydronaphthalene oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent ligand for estrogen receptors.
Medicine: Explored for its activity as an inhibitor of Hepatitis C NS5B polymerase and aldosterone synthase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Dimethylaminomethyl-1-phenyl-3,4-dihydronaphthalene oxalate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,4-dihydronaphthalene: A related compound with similar structural features.
Nafoxidene: Another dihydronaphthalene derivative with biological activity.
Uniqueness
3-Dimethylaminomethyl-1-phenyl-3,4-dihydronaphthalene oxalate is unique due to its specific substitution pattern and the presence of the oxalate counterion, which can influence its solubility and biological activity .
Properties
CAS No. |
83657-71-0 |
|---|---|
Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-phenyl-1,2-dihydronaphthalen-2-yl)methanamine;oxalic acid |
InChI |
InChI=1S/C19H21N.C2H2O4/c1-20(2)14-15-12-17-10-6-7-11-18(17)19(13-15)16-8-4-3-5-9-16;3-1(4)2(5)6/h3-11,13,15H,12,14H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
HQXLKWDQPMEUIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



